1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
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Overview
Description
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is an organic compound with a complex structure It is characterized by the presence of a butenol backbone with dimethyl and trimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-buten-2-ol with appropriate reagents to introduce the trimethylphenyl groups. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-buten-1-ol: A similar compound with a butenol backbone but different substituents.
2-Buten-1-ol, 3-methyl-, acetate: Another related compound with an acetate group.
3-Buten-2-ol, 2-methyl-: A compound with a similar structure but different functional groups
Uniqueness
Its structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial use .
Properties
CAS No. |
89959-16-0 |
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Molecular Formula |
C24H32O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol |
InChI |
InChI=1S/C24H32O/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6/h10-13,25H,1-9H3 |
InChI Key |
RCCWKTDXEPYRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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